Product packaging for 3-Phenylisothiazole-4-carboxylic acid(Cat. No.:CAS No. 18160-82-2)

3-Phenylisothiazole-4-carboxylic acid

Cat. No.: B3187907
CAS No.: 18160-82-2
M. Wt: 205.23 g/mol
InChI Key: KPFIQSITWQLVSH-UHFFFAOYSA-N
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Description

3-Phenylisothiazole-4-carboxylic acid (CAS 18160-82-2) is a high-value heterocyclic building block extensively used in medicinal chemistry and drug discovery research. This compound features an isothiazole core, a versatile five-membered ring containing nitrogen and sulfur, which is known to contribute to the pharmacological activity of many bioactive molecules . The carboxylic acid functional group at the 4-position provides a critical synthetic handle for further derivatization, allowing researchers to create amides, esters, and other complex molecular architectures. Historically, this scaffold and its derivatives have been investigated for the development of novel penicillins, highlighting its relevance in the search for new antibiotics . The isothiazole heterocycle is a privileged structure in the design of biologically active substances. Its aromatic nature, governed by a sextet of π-electrons, makes it a stable yet versatile synthon . Current scientific literature indicates that isothiazole derivatives are being intensively studied for a wide spectrum of therapeutic applications, including as potential agents for cancer therapy, diabetes treatment, and neurological diseases . Some isothiazoles also function as synergists, which could allow for lower dosing of primary drugs—a particularly valuable characteristic in areas like cancer chemotherapy . As such, this compound serves as a fundamental starting material for the synthesis of more complex molecules targeting these and other emerging therapeutic areas. This product is intended for research and development purposes only in laboratory settings. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and handle the material with appropriate personal protective equipment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7NO2S B3187907 3-Phenylisothiazole-4-carboxylic acid CAS No. 18160-82-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenyl-1,2-thiazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2S/c12-10(13)8-6-14-11-9(8)7-4-2-1-3-5-7/h1-6H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPFIQSITWQLVSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NSC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60498247
Record name 3-Phenyl-1,2-thiazole-4-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18160-82-2
Record name 3-Phenyl-1,2-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60498247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-phenyl-1,2-thiazole-4-carboxylic acid
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Advanced Synthetic Methodologies for 3 Phenylisothiazole 4 Carboxylic Acid

Strategic Retrosynthetic Pathways and Identification of Key Precursors

Retrosynthetic analysis of 3-phenylisothiazole-4-carboxylic acid identifies two primary disconnection strategies. The first approach involves the initial formation of the isothiazole (B42339) ring followed by functionalization, while the second constructs the ring from precursors already containing the required substituents or their synthetic equivalents.

A common disconnection pathway breaks the C4-carboxyl bond and the C3-phenyl bond, tracing back to a core isothiazole scaffold. This identifies 3-phenylisothiazole (B82050) as a key intermediate, which can be carboxylated. Alternatively, disconnecting the N-S and C3-C4 bonds of the heterocycle points towards precursors like β-ketonitriles or related enamines and a sulfur source. A particularly effective strategy involves the hydrolysis of a corresponding nitrile, such as 4-cyano-3-phenylisothiazole. This nitrile can be synthesized from precursors like α-cyanocinnamonitrile and a sulfurating agent. Another powerful route begins with the construction of a 3-arylisothiazole derivative, which is then halogenated at the 4-position, setting the stage for subsequent carboxylation. For instance, 3-(halogen-substituted phenyl)-5-methylisothiazole-4-carboxylic acids have been successfully synthesized by first halogenating 4-cyano-5-methyl-3-phenylisothiazole and then hydrolyzing the nitrile group. jst.go.jp

Key precursors identified through these analyses include:

Benzaldehyde and its derivatives

Phenylacetonitrile

Malononitrile

Thioamides (e.g., thiobenzamide)

α-halocarbonyl compounds

β-ketodithioesters thieme-connect.com

Enaminoesters and enaminones acs.orgresearchgate.net

Cyclization Reactions for the Construction of the Isothiazole Core

The formation of the isothiazole ring is the cornerstone of synthesizing the target molecule. Modern organic synthesis offers several powerful cyclization methods, including multi-component reactions and transition metal-catalyzed approaches, to build this heterocyclic system efficiently.

Multi-component Reactions in Isothiazole Synthesis

Multi-component reactions (MCRs) provide a highly efficient pathway to complex heterocyclic structures like isothiazoles in a single synthetic operation, thereby reducing steps and waste. researchgate.net A notable strategy involves a three-component reaction utilizing enaminoesters, sulfur, and bromodifluoroacetamides or esters to selectively form the isothiazole ring. acs.orgresearchgate.net This method proceeds through the cleavage of C-F bonds and the concurrent formation of C–S, C–N, and N–S bonds. acs.orgresearchgate.net

Another approach employs the reaction of aldehydes, isothiocyanates, and alkyl bromides to yield thiazole (B1198619) derivatives, a reaction class that shares mechanistic principles with isothiazole synthesis. nih.gov Furthermore, a versatile one-pot synthesis of 2,4-disubstituted thiazoles has been developed from oxo components, primary amines, thiocarboxylic acids, and a specific isocyanide, showcasing the power of MCRs in heterocyclic synthesis. researchgate.net While these examples focus on thiazoles, the underlying principles of combining multiple building blocks in one pot are readily adaptable to isothiazole synthesis. For instance, a strategic (4+1) annulation using β-keto dithioesters or β-keto thioamides with ammonium (B1175870) acetate (B1210297) under metal-free conditions can yield 3,5-disubstituted isothiazoles through a sequential imine formation, cyclization, and aerial oxidation cascade. thieme-connect.com

Transition Metal-Catalyzed Cyclization Approaches

Transition metal catalysis offers an alternative route for constructing the isothiazole core, often under mild conditions with high functional group tolerance. While literature on direct transition-metal-catalyzed cyclization to form the parent isothiazole ring is evolving, related heterocycle syntheses provide valuable insights. For example, ruthenium catalysts have been used in tandem ring-closing metathesis/isomerization/N-acyliminium cyclization sequences to create complex heterocycles. tib.eu

More directly, palladium-catalyzed reactions are widely used to diversify thiazole cores via direct arylation, a strategy that can be conceptually extended to isothiazole systems. researchgate.net Copper and iron-based catalysts have proven effective in the one-pot cascade synthesis of imidazo[2,1-b]thiazoles from 2-aminothiazoles and acetophenones, demonstrating the power of transition metals in facilitating multiple bond-forming events. thieme-connect.com The synthesis of indazoles, another important heterocycle, has also benefited significantly from transition-metal catalysis, including methods involving palladium, copper, and zinc, which could inspire analogous pathways for isothiazole synthesis. researchgate.net

Direct Carboxylation Strategies for the 4-Position

Once the 3-phenylisothiazole scaffold is assembled, the introduction of the carboxylic acid group at the 4-position is the final key transformation. Direct carboxylation methods are preferred for their efficiency and atom economy.

Organolithium-Mediated Carboxylation Methodologies

Organolithium reagents are powerful tools for the deprotonation of heterocyclic C-H bonds, creating a nucleophilic center that can react with electrophiles like carbon dioxide. The regioselectivity of lithiation on an unsubstituted isothiazole ring is dictated by the acidity of the ring protons. For the related 1,3-thiazole ring, the proton at the 5-position is generally more acidic than the one at the 4-position. nih.gov

However, by starting with a pre-functionalized substrate, such as a 4-halo-3-phenylisothiazole, a lithium-halogen exchange can be performed using an organolithium reagent like n-butyllithium. This generates a 4-lithioisothiazole intermediate. Subsequent quenching of this intermediate with solid carbon dioxide (dry ice) followed by an acidic workup yields the desired this compound. This method is a well-established strategy for the synthesis of carboxylic acids from organometallic precursors. nih.gov

PrecursorReagentsProductKey TransformationReference
4-Halo-3-phenylisothiazole1. n-BuLi 2. CO₂ 3. H₃O⁺This compoundLithium-Halogen Exchange and Carboxylation nih.gov
3-Phenylisothiazole1. Organolithium Base 2. CO₂ 3. H₃O⁺This compoundDirect C-H Deprotonation and Carboxylation nih.gov

Transition Metal-Catalyzed Carboxylation of Halogenated Precursors

Transition metal-catalyzed carboxylation has emerged as a powerful alternative for introducing carboxylic acid groups, often with greater functional group tolerance and milder reaction conditions than traditional organometallic methods. nih.govum.es These reactions typically utilize a halogenated precursor, carbon dioxide as the C1 source, a transition metal catalyst, and a reducing agent. nih.govdoaj.org

A common approach involves the palladium- or nickel-catalyzed reductive carboxylation of a 4-halo-3-phenylisothiazole (e.g., 4-bromo- or 4-chloro-3-phenylisothiazole). nih.gov In such a process, the transition metal catalyst undergoes oxidative addition into the carbon-halogen bond. The resulting organometallic intermediate can then react with CO2. A stoichiometric metallic reductant, such as manganese or zinc, is often required to turn over the catalytic cycle. nih.govum.es The choice of metal catalyst, ligands, and additives can significantly influence the reaction's efficiency and selectivity. nih.gov This methodology avoids the need for preparing highly reactive and often pyrophoric organolithium reagents. mdpi.com

PrecursorCatalyst SystemCO₂ SourceKey FeaturesReference
4-Aryl/Alkyl-HalidePd or Ni catalyst, Ligand, Reductant (e.g., Mn, Zn)CO₂ (gas)Avoids pyrophoric reagents; high functional group tolerance. nih.govum.es
Aryl Boronic EsterRh catalyst, Bidentate phosphine (B1218219) ligandCO₂ (1 atm)Carboxylation of stable organoboron reagents. um.es

Functional Group Transformations to Yield the Carboxylic Acid Moiety

Oxidation of Aldehyde Precursors

The synthesis of this compound can be achieved through the oxidation of its corresponding aldehyde precursor, 3-phenylisothiazole-4-carbaldehyde. This transformation is a fundamental and widely employed reaction in organic synthesis. While specific literature detailing the oxidation of this particular aldehyde is scarce, the chemical principles are well-established for a wide range of aromatic and heterocyclic aldehydes.

The isothiazole ring is generally stable under oxidative conditions, allowing for the selective conversion of the aldehyde group. A variety of oxidizing agents can be employed for this purpose, with the choice often depending on the presence of other sensitive functional groups in the molecule, desired reaction conditions, and scalability.

Commonly used methods applicable to this synthesis include:

Potassium Dichromate(VI): Heating the aldehyde under reflux with an excess of potassium dichromate(VI) solution in the presence of dilute sulfuric acid is a classic method for converting aldehydes to carboxylic acids.

Hydrogen Peroxide: An aqueous solution of hydrogen peroxide, often in the presence of a base like potassium hydroxide (B78521), serves as an efficient and relatively clean oxidizing agent for electron-rich aromatic aldehydes. acs.org

Oxone: A mixture of potassium peroxymonosulfate, potassium hydrogen sulfate, and potassium sulfate, known as Oxone, provides a mild and simple protocol for the oxidation of aldehydes to carboxylic acids, often proceeding in high yields.

N-Hydroxyphthalimide (NHPI): In a nod to greener chemistry, NHPI can be used as an organocatalyst (at around 5 mol %) to facilitate the aerobic oxidation of aldehydes. This method uses oxygen from the air as the ultimate oxidant, avoiding the need for stoichiometric metallic or hazardous oxidants.

The general reaction scheme for this transformation is presented below:

General scheme for the oxidation of 3-phenylisothiazole-4-carbaldehyde to this compound.

Hydrolysis of Ester and Amide Derivatives

Another primary pathway to obtaining this compound involves the hydrolysis of its corresponding ester or amide derivatives. These methods are advantageous as esters and amides are common intermediates in the synthesis of heterocyclic systems.

Hydrolysis of Esters: The saponification of methyl or ethyl esters is a standard and high-yielding method for producing carboxylic acids. For instance, in the synthesis of related 4-phenylthiazole (B157171) analogues, methyl esters are readily hydrolyzed to their corresponding carboxylic acids in high yields using standard saponification reaction conditions, such as treatment with a base like lithium hydroxide or sodium hydroxide in a solvent mixture like THF/water, followed by acidic workup. nih.gov This well-established procedure is directly applicable to ethyl 3-phenylisothiazole-4-carboxylate.

Hydrolysis and Transformation of Amides: The conversion of an amide to a carboxylic acid is a key transformation. While direct acid or base-catalyzed hydrolysis is possible, other highly efficient methods have been developed for related isothiazole systems. Research on the synthesis of 3-bromo-4-phenylisothiazole-5-carboxylic acid, an analogue of the target compound, highlights a particularly effective transformation of a carboxamide. mdpi.com

In this method, the 3-bromo-4-phenylisothiazole-5-carboxamide precursor was treated with sodium nitrite (B80452) (NaNO₂) in trifluoroacetic acid (TFA) at low temperatures. mdpi.comresearchgate.net This reaction proceeds rapidly and in near-quantitative yield, demonstrating a powerful alternative to traditional hydrolysis. mdpi.com An initial attempt using harsher conditions (NaNO₂ in concentrated H₂SO₄ at 100 °C) resulted in a much lower yield of 39%. mdpi.comresearchgate.net The optimization to milder conditions significantly improved the efficiency of the synthesis. mdpi.com

Table 1: Comparison of Reaction Conditions for the Conversion of 3-Bromo-4-phenylisothiazole-5-carboxamide to Carboxylic Acid

ReagentsTemperatureTimeYieldReference
NaNO₂ (10 equiv.), H₂SO₄~100 °C-39% mdpi.comresearchgate.net
NaNO₂ (4 equiv.), TFA~0 °C15 min99% mdpi.comresearchgate.net

Chemo-, Regio-, and Stereoselective Aspects in Synthesis

The synthesis of substituted heterocycles like this compound must address challenges of selectivity to ensure the correct arrangement of functional groups.

Regioselectivity: This refers to the control of where a reaction occurs on a molecule with multiple possible reaction sites. In the synthesis of the 4-phenylisothiazole (B13574574) core, regioselectivity is paramount. For example, the construction of the 3-bromo-4-phenylisothiazole skeleton involves a C-H arylation reaction, where the phenyl group is selectively introduced at the C4 position of the isothiazole ring. mdpi.com This selective functionalization is a key step that dictates the final substitution pattern of the molecule.

Chemoselectivity: This is the ability to react with one functional group in the presence of other, different functional groups. The conversion of the amide to a carboxylic acid using NaNO₂/TFA is an excellent example of a chemoselective reaction. mdpi.com In this transformation, the amide group is selectively converted to the carboxylic acid while other functional groups on the molecule, such as the phenyl ring and the carbon-bromine bond at the C3 position, remain completely untouched under the mild reaction conditions. mdpi.comresearchgate.net

Stereoselectivity: This aspect concerns the control of the three-dimensional arrangement of atoms. For the target molecule, this compound, there are no chiral centers, and it does not have stereoisomers. Therefore, stereoselectivity is not a factor in its direct synthesis. However, it would become a critical consideration if chiral substituents were present on the phenyl ring or if the isothiazole were to be incorporated into a larger, chiral molecular framework.

Green Chemistry Principles and Sustainable Synthetic Approaches

Modern synthetic chemistry increasingly emphasizes the use of environmentally benign and sustainable methods. The principles of green chemistry—such as waste reduction, use of less hazardous chemicals, and energy efficiency—are being applied to the synthesis of heterocyclic compounds. researchgate.netosi.lv

For isothiazole synthesis, several green strategies have been explored:

Photoredox Catalysis: A sustainable synthesis of the isothiazole ring has been developed using visible-light photoredox catalysis. rsc.org This metal-free method operates under mild conditions and represents an environmentally friendly approach to forming the core N-S bond of the heterocycle. rsc.org

Alternative Solvents and Catalysts: The broader field of thiazole and isothiazole synthesis has seen the adoption of green solvents, reusable catalysts, and energy-efficient techniques like microwave irradiation and ultrasound synthesis. researchgate.netnih.gov These methods aim to reduce the reliance on volatile organic compounds and hazardous reagents. nih.gov

Evaluating the synthesis of the 3-bromo-4-phenylisothiazole-5-carboxylic acid analogue from a green chemistry perspective reveals both pros and cons. The optimized method is highly efficient, with a 99% yield, a short reaction time (15 minutes), and mild temperature conditions (0 °C), which aligns with the principles of atom economy and energy efficiency. mdpi.com However, it relies on trifluoroacetic acid (TFA), which is a corrosive and environmentally persistent solvent. Future work could focus on replacing TFA with a more sustainable alternative to further improve the green credentials of the synthesis. The inherent low toxicity and potent biological activity of many isothiazole derivatives also make them attractive targets for green pesticide research, further linking their synthesis to sustainability goals. acs.org

Systematic Derivatization and Analogue Synthesis of 3 Phenylisothiazole 4 Carboxylic Acid

Elaboration of the Carboxylic Acid Functionality

The carboxylic acid group is a versatile handle for chemical modification, offering numerous pathways to generate a diverse library of analogues. These modifications can profoundly influence the compound's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which are critical for its interaction with biological targets.

Synthesis of Esters and Amides for Structure-Activity Relationship Studies

Ester Synthesis: Esterification is typically achieved by reacting 3-phenylisothiazole-4-carboxylic acid with a variety of alcohols under acidic conditions (Fischer esterification) or by first converting the acid to a more reactive intermediate. For instance, reacting the acid with methanol (B129727) in the presence of a catalytic amount of sulfuric acid would yield the methyl ester. nih.gov This approach can be extended to a wide range of alcohols to explore the impact of different alkyl or aryl groups on activity.

Amide Synthesis: Amide derivatives are synthesized by coupling the carboxylic acid with primary or secondary amines. Standard peptide coupling reagents, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an activator like N-hydroxybenzotriazole (HOBt), are commonly employed to facilitate this transformation. nih.gov This method allows for the introduction of a diverse array of substituents at the amide nitrogen, creating a library of compounds for SAR studies. nih.gov For example, reacting the parent acid with various amines (e.g., morpholine, piperidine, substituted anilines) would generate a series of amides with differing steric and electronic properties. The synthesis of acid hydrazides, a specific type of amide, can also be achieved by reacting the corresponding ester with hydrazine (B178648) hydrate. nih.gov

The following table summarizes representative ester and amide derivatives synthesized for SAR studies, based on common synthetic strategies.

DerivativeR Group (Ester)NRR' Group (Amide)Synthetic Method
Methyl Ester -CH₃Fischer Esterification
Ethyl Ester -CH₂CH₃Fischer Esterification
Morpholino Amide -N(CH₂CH₂)₂OEDC/HOBt Coupling
Benzyl Amide -NHCH₂PhEDC/HOBt Coupling

Exploration of Anhydride (B1165640) and Acid Halide Intermediates

To facilitate the synthesis of esters and amides, particularly with less reactive alcohols or amines, this compound can be converted into more reactive acylating agents like acid halides and anhydrides.

Acid Halides: The most common acid halide intermediate is the acid chloride. It can be readily prepared by treating the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orgchemguide.co.uk The reaction with thionyl chloride is particularly convenient as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification. chemguide.co.ukyoutube.com This highly reactive 3-phenylisothiazole-4-carbonyl chloride can then be reacted with a wide range of nucleophiles (alcohols, amines) to form the desired esters or amides, often under milder conditions and in higher yields than direct coupling methods. mnstate.edu

Acid Anhydrides: Symmetrical or mixed anhydrides can also be used as activated intermediates. A mixed anhydride can be formed by reacting the carboxylic acid with another acyl chloride, such as pivaloyl chloride, in the presence of a base. These intermediates are effective acylating agents for generating esters and amides. nih.gov

The use of these intermediates is a standard synthetic strategy, as shown in the table below.

IntermediateReagentKey Features
Acid Chloride Thionyl Chloride (SOCl₂)Highly reactive, volatile byproducts
Acid Chloride Oxalyl ChlorideMild conditions, volatile byproducts
Mixed Anhydride Pivaloyl Chloride / BaseGood reactivity, useful for sensitive substrates

Reduction and Decarboxylation Pathways

Reduction: The carboxylic acid group can be reduced to a primary alcohol, transforming the planar, acidic functional group into a flexible, neutral hydrogen-bond donor/acceptor. This modification significantly alters the molecule's interaction with potential biological targets. The reduction is typically accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). chemguide.co.uklibretexts.orgchadsprep.com The initial product is an aluminum salt, which is then hydrolyzed with a dilute acid to liberate the final product, (3-phenylisothiazol-4-yl)methanol. chemguide.co.uk It is important to note that milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce carboxylic acids directly. libretexts.org

Decarboxylation: The removal of the carboxylic acid group via decarboxylation yields the parent 3-phenylisothiazole (B82050). This transformation is crucial for determining if the carboxylic acid moiety is essential for biological activity. The decarboxylation of heteroaromatic carboxylic acids can be achieved under various conditions. organic-chemistry.org For instance, studies on the closely related 2-phenylamino-thiazole-5-carboxylic acid have shown that decarboxylation can occur in water across a range of pH values. rsc.org Other methods include heating the acid in a high-boiling point solvent, sometimes with a catalyst such as copper or silver carbonate. organic-chemistry.org The ease of decarboxylation can be influenced by the stability of the resulting carbanion intermediate. nist.govstackexchange.com

Chemical Modifications at the Phenyl Substituent

The phenyl ring at the 3-position of the isothiazole (B42339) core presents another key site for modification. Introducing substituents onto this ring allows for the systematic probing of electronic and steric effects on biological activity. ebi.ac.uk

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

The primary method for functionalizing the phenyl ring is through electrophilic aromatic substitution (SEAr). wikipedia.org In this reaction, an electrophile attacks the electron-rich benzene (B151609) ring, replacing one of the hydrogen atoms. libretexts.org The isothiazole-4-carboxylic acid group attached to the phenyl ring acts as a deactivating, meta-directing group due to its electron-withdrawing nature. However, the exact directing effect can be complex. In the case of 3-phenylpropanenitrile, where a substituent is separated from the phenyl ring, ortho and para substitution is observed. vaia.com Therefore, the reaction conditions and the specific electrophile will determine the precise location of the new substituent. Key SEAr reactions include:

Nitration: Using a mixture of concentrated nitric acid and sulfuric acid generates the nitronium ion (NO₂⁺), which can substitute onto the phenyl ring to yield nitro-substituted derivatives. masterorganicchemistry.comyoutube.com

Halogenation: Introducing halogens like bromine or chlorine is achieved using the elemental halogen (e.g., Br₂) with a Lewis acid catalyst such as iron(III) bromide (FeBr₃). libretexts.org

Sulfonation: Treatment with fuming sulfuric acid (H₂SO₄ with dissolved SO₃) introduces a sulfonic acid group (-SO₃H). masterorganicchemistry.com

Introduction of Diverse Substituents (e.g., halogens, alkyl, alkoxy, nitro)

A variety of substituents can be introduced onto the phenyl ring to create a diverse set of analogues for SAR studies. nih.gov

Direct Substitution:

Nitro Group: As mentioned, nitration provides a direct route to nitro-phenyl derivatives. The nitro group is a strong electron-withdrawing group and can also serve as a synthetic handle for further transformations, such as reduction to an amino group.

Halogens: Direct halogenation introduces chloro, bromo, or iodo substituents. These groups modify the electronic properties and lipophilicity of the molecule.

Alkyl Groups: Friedel-Crafts alkylation can introduce alkyl groups, though it is often prone to issues like polyalkylation and carbocation rearrangements. wikipedia.org

Modification of Existing Substituents: A more versatile approach often involves the synthesis of the desired substituted phenyl precursor before its incorporation into the isothiazole ring. Alternatively, a pre-installed functional group on the phenyl ring can be chemically modified. For example, a nitro group can be reduced to an amine, which can then be further derivatized (e.g., acylated, alkylated, or converted to a diazonium salt for Sandmeyer reactions). Anisole (methoxybenzene) precursors can be used to generate alkoxy-substituted analogues. nist.gov

The following table details the types of substituents and their potential effects, which are critical for SAR exploration.

Substituent TypeExampleSynthetic MethodPotential Effect on Activity
Electron-Withdrawing -NO₂Nitration (HNO₃/H₂SO₄)Modifies electronic interactions
Halogen -Cl, -BrHalogenation (X₂/FeX₃)Alters lipophilicity and electronics
Electron-Donating -OCH₃(Starting from methoxy-substituted phenyl precursor)Modifies H-bonding and electronics
Electron-Donating -CH₃Friedel-Crafts AlkylationIncreases lipophilicity

Palladium-Catalyzed Cross-Coupling Reactions at the Phenyl Moiety

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. masterorganicchemistry.com For the derivatization of this compound at the phenyl ring, a pre-functionalized substrate, such as a halogenated analogue (e.g., 3-(4-bromophenyl)isothiazole-4-carboxylic acid), is required. The following sections detail major cross-coupling strategies that could be applied to such a substrate.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction facilitates the formation of a C-C bond between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. organic-chemistry.orgnih.gov This reaction is widely used to synthesize biaryl compounds and is known for its mild conditions and tolerance of a wide range of functional groups. nih.gov A typical catalyst system involves a palladium(0) source, such as Pd(PPh₃)₄ or one generated in situ from Pd(OAc)₂, and a phosphine (B1218219) ligand, in the presence of a base. organic-chemistry.org The reaction of a halo-substituted phenylisothiazole carboxylic acid with various arylboronic acids would yield a library of biaryl derivatives. mdpi.commdpi.com

A hypothetical application for the synthesis of biaryl derivatives from a bromo-substituted precursor is shown below.

Illustrative Suzuki-Miyaura Coupling Reaction

EntryArylboronic AcidCatalyst / LigandBaseSolventProduct
1Phenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O3-([1,1'-biphenyl]-4-yl)isothiazole-4-carboxylic acid
24-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Toluene3-(4'-methoxy-[1,1'-biphenyl]-4-yl)isothiazole-4-carboxylic acid
3Pyridine-3-boronic acidPd₂(dba)₃ / SPhosK₃PO₄DME3-(4-(pyridin-3-yl)phenyl)isothiazole-4-carboxylic acid

Heck-Mizoroki Reaction

The Heck reaction forms a C-C bond by coupling an aryl or vinyl halide with an alkene, catalyzed by a palladium complex in the presence of a base. wikipedia.orgmdpi.com This reaction is a primary method for the synthesis of substituted alkenes, typically with high stereoselectivity for the trans isomer. organic-chemistry.org Catalysts such as palladium(II) acetate (B1210297) are often used, and the reaction tolerates many functional groups. libretexts.org Applying this to a halogenated this compound would allow for the introduction of various vinyl groups.

Illustrative Heck-Mizoroki Reaction

EntryAlkeneCatalyst / LigandBaseSolventProduct
1StyrenePd(OAc)₂Et₃NDMF3-(4-((E)-2-phenylvinyl)phenyl)isothiazole-4-carboxylic acid
2Ethyl acrylatePd(OAc)₂ / P(o-tol)₃NaOAcAcetonitrile (B52724)3-(4-((E)-3-ethoxy-3-oxoprop-1-en-1-yl)phenyl)isothiazole-4-carboxylic acid
31-HexeneHerrmann's catalystK₂CO₃NMP3-(4-((E)-hex-1-en-1-yl)phenyl)isothiazole-4-carboxylic acid

Sonogashira Coupling

The Sonogashira coupling reaction creates a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is a reliable method for the synthesis of arylalkynes and conjugated enynes. The reaction typically employs a palladium(0) catalyst, a copper(I) co-catalyst (e.g., CuI), and an amine base, which can also serve as the solvent. organic-chemistry.orgbeilstein-journals.org This methodology could be used to introduce alkynyl substituents onto the phenyl ring of the isothiazole scaffold.

Illustrative Sonogashira Coupling Reaction

EntryAlkyneCatalyst / Co-catalystBaseSolventProduct
1PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF3-(4-(phenylethynyl)phenyl)isothiazole-4-carboxylic acid
2TrimethylsilylacetylenePd(PPh₃)₄ / CuIDiisopropylamineToluene3-(4-((trimethylsilyl)ethynyl)phenyl)isothiazole-4-carboxylic acid
31-HeptynePd(OAc)₂ / XPhos / CuICs₂CO₃1,4-Dioxane3-(4-(hept-1-yn-1-yl)phenyl)isothiazole-4-carboxylic acid

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orglibretexts.org This reaction has broad utility for synthesizing aryl amines from primary or secondary amines and even ammonia (B1221849) equivalents. organic-chemistry.org The development of sterically hindered and electron-rich phosphine ligands has been critical to expanding the scope of this reaction. nih.gov Applying this method to a halogenated this compound would provide access to a wide array of N-aryl derivatives.

Illustrative Buchwald-Hartwig Amination

EntryAmineCatalyst / LigandBaseSolventProduct
1AnilinePd₂(dba)₃ / BINAPNaOt-BuToluene3-(4-(phenylamino)phenyl)isothiazole-4-carboxylic acid
2MorpholinePd(OAc)₂ / RuPhosK₃PO₄Dioxane3-(4-morpholinophenyl)isothiazole-4-carboxylic acid
3Benzylamine[Pd(allyl)Cl]₂ / t-BuXPhosCs₂CO₃Toluene3-(4-(benzylamino)phenyl)isothiazole-4-carboxylic acid

Modifications and Isosteric Replacements within the Isothiazole Ring

A review of the scientific literature indicates that studies specifically describing modifications or isosteric replacements within the isothiazole ring of this compound have not been reported. Bioisosteric replacement is a common strategy in drug design to modulate a molecule's physicochemical properties, activity, or metabolic fate by substituting one atom or group with another that has similar characteristics. cambridgemedchemconsulting.comnih.gov While isosteres for carboxylic acids nih.govdrughunter.com and phenyl rings hyphadiscovery.com are well-documented, specific examples of ring atom substitution (e.g., replacing the sulfur with selenium) or ring alteration for the this compound scaffold are not present in the available literature.

Combinatorial Chemistry and Parallel Synthesis Approaches for Library Generation

While no publications specifically detail the use of this compound in a combinatorial library synthesis, its structure is highly amenable to such approaches. The principles of combinatorial and parallel synthesis are well-suited for rapidly generating a large number of analogues from a core scaffold. nih.gov

The this compound molecule possesses two primary points for diversification: the carboxylic acid group and the phenyl ring.

Derivatization at the Carboxylic Acid: The carboxylic acid moiety is an ideal functional handle for creating large libraries. Using parallel synthesis techniques, it can be readily converted into a diverse set of amides by reacting it with a collection of primary and secondary amines, or into an ester library through reaction with various alcohols. This is one of the most straightforward methods for generating structural diversity.

Derivatization at the Phenyl Ring: If a halogen is present on the phenyl ring (as discussed in section 3.2.3), it becomes a second, orthogonal site for diversification. A library of halogenated isothiazole cores could be subjected to the various palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Sonogashira, Buchwald-Hartwig) in a parallel format.

By combining these two strategies, a two-dimensional combinatorial library could be produced, significantly expanding the chemical space around the parent scaffold. For instance, one could first generate a small set of biaryl analogues via Suzuki coupling at the phenyl ring, and then each of these new cores could be reacted with a large set of amines to create an extensive matrix of final compounds.

Illustrative Parallel Amide Synthesis Scheme

EntryAmine ComponentCoupling ReagentProduct
1BenzylamineHATUN-benzyl-3-phenylisothiazole-4-carboxamide
2PiperidineEDC/HOBt(3-phenylisothiazol-4-yl)(piperidin-1-yl)methanone
3AnilineT3PN,3-diphenylisothiazole-4-carboxamide
4Glycine methyl esterPyBOPMethyl 2-((3-phenylisothiazole-4-carbonyl)amino)acetate

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of 3 Phenylisothiazole 4 Carboxylic Acid Analogues

Elucidation of Key Structural Determinants for Modulating Biological Activities

The biological profile of 3-phenylisothiazole-4-carboxylic acid and its analogues is intrinsically linked to its three-dimensional structure and the specific functional groups it presents for interaction with biological targets. Research into related heterocyclic compounds provides a framework for understanding the key determinants of activity.

The carboxylic acid moiety is a critical functional group in many biologically active molecules, often involved in forming key hydrogen bonds or salt bridges with protein receptors. nih.gov Its position on the isothiazole (B42339) ring and its conversion to other functional groups can dramatically alter the compound's activity profile.

Isothiazoles substituted with carboxylic acids have demonstrated a range of useful biological activities. mdpi.com For instance, in the closely related thiazole (B1198619) series, the presence of a carboxylic acid moiety at the 4-position, a free amino group at the 2-position, and a phenyl ring at the 5-position were identified as essential requirements for potent inhibitory activity against carbonic anhydrase-III. nih.gov This highlights the critical importance of the spatial arrangement of the carboxyl group relative to other substituents on the heterocyclic core.

Functionalization of the carboxylic acid group is a common strategy to modulate activity, solubility, and metabolic stability. Studies on related thiazole and thiazolidine (B150603) derivatives show that converting the carboxylic acid to esters, amides, or other bioisosteres can lead to significant changes in biological effect. In a series of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives, it was found that compounds functionalized to contain an oxime moiety exhibited significantly enhanced antiproliferative activity against cancer cells compared to their parent carboxylic acids. nih.govmdpi.com Similarly, studies on 2-arylthiazolidine-4-carboxylic acid derivatives revealed that most 3-tert-butoxycarbonyl (Boc-protected) analogues showed better antibacterial activities than the corresponding derivatives with a free amine. nih.gov

These findings underscore that while the carboxylic acid at the 4-position is a key anchor, its modification offers a viable path to fine-tune the biological activity of the scaffold.

Table 1: Impact of Functional Group Modification on Biological Activity in Related Heterocyclic Scaffolds

Scaffold Original Functional Group Modified Functional Group Impact on Biological Activity Reference
3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acidCarboxylic AcidOximeSignificantly enhanced antiproliferative activity nih.govmdpi.com
2-Arylthiazolidine-4-carboxylic acidSecondary Amine (at N-3)Tert-butoxycarbonyl (Boc) protected amineImproved antibacterial activity nih.gov
5-Phenylisoxazole-3-carboxylic acidCarboxylic AcidEster / AmideModulation of xanthine (B1682287) oxidase inhibition nih.gov

The phenyl ring at the 3-position of the isothiazole core provides a versatile handle for structural modification. The identity and position (ortho, meta, para) of substituents on this ring can profoundly affect ligand-receptor interactions, lipophilicity, and metabolic pathways.

In studies of isoxazole (B147169) analogues, which are constitutional isomers of isothiazoles, the nature of the phenyl substituent was a key determinant of xanthine oxidase inhibitory potency. nih.gov A series of 5-phenylisoxazole-3-carboxylic acid derivatives showed that the presence of a cyano group on the phenyl ring was the preferred substitution pattern, while its replacement with a nitro group led to a general decrease in inhibitory potency. nih.gov

Similarly, research on thiazole derivatives with antibacterial activity demonstrated that specific substitutions on the phenyl ring were crucial. For example, the compound (2RS,4R)-3-(tert-butoxycarbonyl)-2-(5-fluoro-2-hydroxyphenyl)thiazolidine-4-carboxylic acid showed powerful activity against P. aeruginosa. nih.gov In another study on thiazole analogues, the presence of a phenyl ring and an aliphatic side chain at the 4-position was associated with potent antimicrobial activity. nih.gov These examples collectively suggest that both electronic and steric properties of the phenyl ring substituents are pivotal in defining the biological activity of the entire molecule.

Table 2: Influence of Phenyl Substituents on Biological Activity in Related Heterocyclic Scaffolds

Scaffold Phenyl Substituent Biological Target/Activity Observation Reference
5-Phenylisoxazole-3-carboxylic acid3-CyanoXanthine OxidasePreferred substitution for high potency nih.gov
5-Phenylisoxazole-3-carboxylic acid3-NitroXanthine OxidaseReduced inhibitory potency compared to cyano nih.gov
2-Arylthiazolidine-4-carboxylic acid5-Fluoro-2-hydroxyAntibacterial (P. aeruginosa)Led to a highly potent compound nih.gov
Thiazole derivativesPhenyl group at C4AntimicrobialImportant for potent in vivo activity nih.gov

The three-dimensional shape (conformation) of a molecule is critical for its ability to bind to a biological target. For this compound analogues, two key conformational features are the orientation of the carboxylic acid group and the dihedral angle between the phenyl and isothiazole rings.

The carboxyl functional group itself can adopt different conformations, typically a syn or anti state. While the syn conformation is often considered more stable due to an internal hydrogen bond, studies have shown that the anti conformation can be the lower free energy state in aqueous solution because it can form more stabilizing interactions with solvent molecules. nih.gov This flexibility can be crucial for fitting into a specific receptor binding pocket.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational technique that seeks to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By quantifying molecular features (descriptors), QSAR models can predict the activity of new, unsynthesized compounds, thereby accelerating the drug discovery process. jocpr.com

The development of a robust QSAR model involves several steps. First, a dataset of compounds with known activities is aligned. Then, various molecular descriptors (e.g., electronic, steric, hydrophobic) are calculated for each compound. Finally, a statistical method, such as Partial Least Squares (PLS) regression, is used to build an equation that correlates these descriptors with activity. nih.gov

The validity and predictive power of a QSAR model are assessed using several statistical metrics. nih.gov

R² (Coefficient of determination): Indicates how well the model fits the training data. A value closer to 1.0 is better.

Q² (Cross-validated R²): Measures the internal predictive ability of the model. A Q² > 0.5 is generally considered acceptable.

R²pred (Predictive R² for an external test set): Measures the model's ability to predict the activity of compounds not used in its creation. This is the most stringent test of a model's utility.

Table 3: Key Statistical Parameters for QSAR Model Validation

Parameter Description Typical Threshold for a Good Model Reference
Goodness-of-fit for the training set data.> 0.6 nih.gov
Internal predictive power (from cross-validation).> 0.5 nih.gov
R²pred External predictive power (for a test set).> 0.6 nih.gov

Machine learning (ML), a subset of artificial intelligence, extends traditional QSAR by using algorithms that can learn complex, non-linear patterns from large datasets. While traditional QSAR often relies on linear regression techniques, ML models (such as random forests, support vector machines, and neural networks) can capture more intricate relationships between molecular structure and biological activity.

The application of ML in predictive SAR follows a similar workflow to QSAR: gathering data, generating descriptors, training a model, and validating its predictive power. However, ML can often handle a larger number of descriptors and identify subtle correlations that may be missed by simpler statistical methods. The robust statistical validation seen in modern 3D-QSAR studies, which generate complex contour maps and require sophisticated validation techniques, provides a foundation for these more advanced ML approaches. nih.govnih.gov The goal remains the same: to build a predictive engine that can accurately forecast the biological activity of novel chemical entities, thereby prioritizing synthetic efforts and reducing the time and cost of drug discovery. jocpr.com

Computational and Theoretical Investigations of 3 Phenylisothiazole 4 Carboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic molecular properties of 3-Phenylisothiazole-4-carboxylic acid. These in silico studies can predict a range of characteristics from the ground state geometry to spectroscopic and electronic features.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure (the arrangement of electrons) of molecules. nih.gov By optimizing the molecule's geometry, DFT calculations can determine the most stable three-dimensional structure. For heterocyclic compounds similar to this compound, DFT calculations are frequently performed using specific combinations of functionals and basis sets, such as B3LYP with the 6-311G(d,p) or 6-311++G(2d,2p) basis sets, to achieve a high degree of accuracy. semanticscholar.orgresearchgate.net

Table 1: Representative Parameters Used in DFT Calculations for Related Heterocyclic Acids

Parameter Description Typical Values/Methods Source(s)
Software Program used for calculations Gaussian 09 researchgate.netnih.gov
Method The theoretical approach Density Functional Theory (DFT) researchgate.netnih.gov
Functional Approximation to the exchange-correlation energy B3LYP semanticscholar.orgresearchgate.net
Basis Set Mathematical functions describing atomic orbitals 6-311G(d,p), 6-311++G(2d,2p) semanticscholar.orgresearchgate.net
Environment Phase of the calculation Gas phase, Aqueous media (PCM) nih.govsemanticscholar.org

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly biological targets like proteins. The MEP map uses a color scale to indicate different electrostatic potential regions: red typically signifies electron-rich areas (negative potential), which are prone to electrophilic attack, while blue indicates electron-poor regions (positive potential), which are susceptible to nucleophilic attack. csic.es

For this compound, an MEP analysis would likely reveal a high concentration of negative potential (red) around the oxygen atoms of the carboxylic acid group, highlighting their potential to act as hydrogen bond acceptors. csic.es Conversely, the hydrogen atom of the carboxylic acid's hydroxyl group would be expected to show a strong positive potential (blue), indicating its role as a hydrogen bond donor. csic.es Understanding these regions is critical for predicting non-covalent binding interactions in a receptor's active site.

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.org The HOMO is the orbital most likely to donate electrons in a reaction, representing the molecule's nucleophilic character, while the LUMO is the orbital most likely to accept electrons, indicating its electrophilic character. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. csic.es

A smaller HOMO-LUMO gap suggests that less energy is required to excite an electron from the HOMO to the LUMO, implying higher reactivity. researcher.life In the context of this compound, FMO analysis would identify the specific atoms and orbitals contributing to the HOMO and LUMO, providing insight into which parts of the molecule are most involved in potential chemical reactions or binding interactions. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Energies from a Related Computational Study

Compound Type EHOMO (eV) ELUMO (eV) Energy Gap (ΔE) (eV)
Phenylisoxazole Derivative 1 -6.65 -1.78 4.87
Phenylisoxazole Derivative 2 -6.83 -2.10 4.73
Phenylisoxazole Derivative 3 -7.01 -2.25 4.76

Data derived from a computational study on phenylisoxazole semicarbazone derivatives, which share structural similarities. The values illustrate the typical outputs of FMO analysis. csic.es

Molecular Docking and Dynamics Simulations

While quantum chemical calculations describe the molecule itself, molecular docking and dynamics simulations are used to predict its behavior when interacting with a specific biological target, such as an enzyme or a receptor. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, this compound) when bound to a target protein. The primary goals are to identify the most stable binding pose and to estimate the strength of the interaction, often expressed as a binding energy or docking score (e.g., in kcal/mol). semanticscholar.org

Studies on structurally similar phenylthiazole acids have successfully used molecular docking to predict their interactions with the active site of targets like peroxisome proliferator-activated receptor gamma (PPARγ). nih.gov These simulations can identify key intermolecular interactions, such as:

Hydrogen bonds: Formed between the carboxylic acid group of the ligand and polar amino acid residues (e.g., Serine, Arginine) in the protein's binding pocket. semanticscholar.org

Hydrophobic interactions: Occurring between the phenyl ring of the ligand and nonpolar residues of the protein. nih.gov

Arene-cation interactions: An electrostatic interaction between the electron-rich phenyl ring and a positively charged amino acid residue like Lysine or Arginine. semanticscholar.org

Table 3: Example of Molecular Docking Results for Thiazole (B1198619) Derivatives with Protein Targets

Ligand Type Protein Target Binding Energy (kcal/mol) Key Interacting Residues Source(s)
Thiazole Carboxamide Rho6 Protein -8.2 Arg96 semanticscholar.org
Phenylthiazole Acid PPARγ Not specified His323, Ser289, His449, Tyr473 nih.gov
Thiazolidine (B150603) Carboxamide Tyrosinase -8.4 Not specified nih.gov

Molecular docking predicts a static snapshot of the binding event. To understand the dynamic nature of the interaction, molecular dynamics (MD) simulations are often employed. MD simulations model the movements of the ligand and protein over time, providing a more realistic view of the binding process.

This analysis allows for thorough conformational sampling, exploring the different shapes the ligand can adopt within the binding site. By analyzing the simulation trajectory, researchers can confirm the stability of the predicted binding mode and identify the most persistent and important interactions. nih.gov For example, MD simulations on a phenylthiazole acid bound to PPARγ showed that the ligand maintained stable interactions with key amino acid residues within the active site, supporting the initial docking results. nih.gov This detailed analysis of the binding mode is crucial for structure-based drug design and for optimizing the ligand to improve its binding affinity and selectivity.

In Silico Screening and Virtual Library Design

In silico screening and the design of virtual libraries are powerful computational strategies in medicinal chemistry that accelerate the discovery of new drug candidates. These methods utilize a core molecular structure, or scaffold, such as this compound, to generate a large, diverse collection of virtual derivatives. These libraries can then be computationally screened against biological targets to identify compounds with high potential for specific therapeutic activities.

The this compound scaffold is a valuable starting point for virtual library design due to its structural features, which can be systematically modified. The carboxylic acid group and the phenyl ring provide key points for chemical diversification. By computationally substituting various functional groups at different positions on the phenyl ring or by converting the carboxylic acid to amides, esters, or other bioisosteres, a vast chemical space can be explored. This approach has been successfully applied to similar heterocyclic scaffolds, such as thiazole and phenylacetic acid derivatives, to generate libraries for screening against targets like cancer cell lines and enzymes. nih.govnih.gov

The process begins with the creation of a combinatorial library of virtual compounds based on the core scaffold. For instance, a library could be designed by introducing a range of substituents (e.g., halogens, alkyl, alkoxy, nitro groups) onto the phenyl ring of the this compound structure. These virtual molecules are then subjected to high-throughput screening using molecular docking simulations. wjarr.comijpsjournal.com This technique predicts the binding affinity and orientation of each derivative within the active site of a target protein, such as an enzyme or receptor. ijpsjournal.com Compounds that show favorable binding scores and interactions are prioritized for further investigation. wjarr.com This methodology allows researchers to efficiently identify promising lead candidates from a large virtual pool, significantly reducing the time and resources required for experimental synthesis and testing. researchgate.net

Table 1: Illustrative Virtual Library Design Based on the this compound Scaffold

This table illustrates how a virtual library can be generated by modifying two key regions of the parent compound: the carboxylic acid group (R1) and the phenyl ring (R2).

Parent Scaffold Modification Point R1 (Carboxylic Acid Derivatives) Modification Point R2 (Phenyl Ring Substituents) Resulting Virtual Compound Example
-CONH₂ (Amide)-Cl (4-chloro)3-(4-chlorophenyl)isothiazole-4-carboxamide
-COOCH₃ (Methyl Ester)-F (4-fluoro)Methyl 3-(4-fluorophenyl)isothiazole-4-carboxylate
-CONH-CH₂CH₃ (Ethylamide)-OCH₃ (4-methoxy)N-ethyl-3-(4-methoxyphenyl)isothiazole-4-carboxamide
-COOH (Unmodified)-NO₂ (3-nitro)3-(3-nitrophenyl)isothiazole-4-carboxylic acid

This table is for illustrative purposes to demonstrate the concept of virtual library design.

Prediction of Spectroscopic Properties and Validation against Experimental Data

Computational chemistry provides essential tools for predicting the spectroscopic properties of molecules, which can be used to validate experimentally determined structures. Density Functional Theory (DFT) has become a standard and reliable approach for this purpose. nih.gov Specifically, the Gauge-Independent Atomic Orbital (GIAO) method is frequently employed to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) with a high degree of accuracy. mdpi.comnih.gov

The process involves optimizing the molecular geometry of the compound, in this case, this compound, using a selected DFT functional and basis set (e.g., B3LYP/6-311+G(2d,p)). mdpi.commdpi.com Following geometry optimization, the NMR shielding tensors are calculated using the GIAO method. These calculated values are then converted to chemical shifts (δ_calc) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).

A crucial step in this computational approach is the validation of the predicted data against experimental results. mdpi.com By comparing the calculated chemical shifts with those obtained from experimental NMR spectra, the accuracy of the computational model can be assessed. A strong linear correlation and a low root-mean-square error (RMSE) between the theoretical and experimental values indicate that the computational method accurately represents the molecular structure. nih.govresearchgate.net This validation is vital for confirming structural assignments, especially for complex molecules or where experimental data may be ambiguous. mdpi.com

Table 2: Comparison of Experimental and Hypothetical Calculated Spectroscopic Data for a Structurally Related Isothiazole (B42339) Derivative

This table provides an example of how experimental spectroscopic data for a compound like 3-bromo-4-phenylisothiazole-5-carboxylic acid would be compared against computationally predicted values to validate the theoretical model.

Spectroscopic Data Parameter Experimental Value mdpi.com Hypothetical Calculated Value (DFT/GIAO)
¹³C NMR Carbonyl Carbon (C=O) Chemical Shift (δ)163.1 ppm164.5 ppm
Phenyl Carbon (C-Br) Chemical Shift (δ)122.0 ppm121.5 ppm
FTIR Carboxylic Acid (C=O) Stretch (ν)1736 cm⁻¹1740 cm⁻¹
Carboxylic Acid (O-H) Stretch (ν)2926 cm⁻¹ (broad)2935 cm⁻¹ (broad)

Note: The calculated values are hypothetical examples to illustrate the validation process. The experimental values are for 3-bromo-4-phenylisothiazole-5-carboxylic acid.

Exploration of Biological Activities and Mechanistic Insights Non Clinical Research Focus

Enzyme Inhibition Studies (in vitro)

The phenylisothiazole and structurally similar phenylthiazole carboxamide scaffolds have been identified as promising backbones for the development of enzyme inhibitors. nih.govnih.govnih.gov Research has focused on their potential to target various enzymes involved in pain, inflammation, and metabolic diseases.

Derivatives of the thiazole (B1198619) carboxamide structure have been evaluated for their inhibitory potency against cyclooxygenase (COX) enzymes. nih.gov In one study, a series of 2-(3-methoxyphenyl)-4-methylthiazole-5-carboxamide derivatives were tested for their half-maximal inhibitory concentrations (IC₅₀). nih.gov The results showed that these compounds were active against both COX-1 and COX-2. nih.gov For instance, compound 2b (2-(3-methoxyphenyl)-N-(4-(tert-butyl)phenyl)-4-methylthiazole-5-carboxamide) was the most effective against the COX-1 enzyme with an IC₅₀ of 0.239 μM and also showed potent activity against COX-2 with an IC₅₀ of 0.191 μM. nih.gov

Similarly, research into inhibitors for fatty acid amide hydrolase (FAAH), an enzyme implicated in pain and inflammation, has explored related structures. nih.govnih.gov A potent and selective FAAH inhibitor, JNJ-1661010 , which incorporates a phenyl-thiadiazole-piperazine-carboxamide structure, was found to act as a mechanism-based inhibitor, forming a covalent bond with the enzyme. nih.gov In the realm of metabolic diseases, derivatives of 2-phenyl-5-trifluoromethyloxazole-4-carboxamide were identified as potent inhibitors of diacylglycerol acyltransferase-1 (DGAT-1), with compound 29 showing an IC₅₀ of 57 nM in an enzyme assay. nih.gov

Studies on 1-phenylimidazole-4-carboxylic acid derivatives as xanthine (B1682287) oxidoreductase (XOR) inhibitors revealed that several compounds exhibited inhibitory effects at the nanomolar level. nih.gov Compounds Ie and IVa showed promising XOR inhibitory activity with IC₅₀ values of 8.0 nM and 7.2 nM, respectively, comparable to the commercial drug febuxostat (B1672324) (IC₅₀ of 7.0 nM). nih.gov

Table 1: In Vitro Enzyme Inhibition by Thiazole Carboxamide Derivatives

Compound Target Enzyme IC₅₀ (μM) Selectivity Index (COX-2/COX-1)
2a COX-2 0.958 2.766
2b COX-1 0.239 1.251
2b COX-2 0.191 1.251
2j COX-2 0.957 1.507

Data sourced from a study on new thiazole carboxamide derivatives as COX inhibitors. nih.gov

Research has identified several specific enzyme targets for this class of compounds. The primary targets investigated include cyclooxygenase (COX-1 and COX-2), fatty acid amide hydrolase (FAAH), and diacylglycerol acyltransferase-1 (DGAT-1). nih.govnih.govnih.gov

In studies of COX inhibitors, isozyme selectivity is a critical factor. A series of thiazole carboxamide derivatives demonstrated selectivity toward COX-2. nih.gov Compound 2a (2-(3-methoxyphenyl)-4-methyl-N-(3,4,5-trimethoxyphenyl)thiazole-5-carboxamide) was the most selective for COX-2 over COX-1, with a selectivity ratio of 2.766. nih.gov This selectivity is considered a key attribute for developing anti-inflammatory agents with potentially fewer side effects. nih.gov

In the case of FAAH inhibitors, JNJ-1661010 was found to be more than 100-fold selective for FAAH-1 compared to the related isozyme FAAH-2. nih.gov Other research has focused on dual inhibitors, with benzothiazole-phenyl analogs showing low nanomolar inhibition for both soluble epoxide hydrolase (sEH) and FAAH enzymes. nih.gov Additionally, 2-substituted 4,5-dihydrothiazole-4-carboxylic acids have been identified as a new class of inhibitors for metallo-β-lactamases (MBLs), enzymes that contribute to bacterial antibiotic resistance. researchgate.net

Receptor Binding Assays (in vitro)

While direct receptor binding data for 3-phenylisothiazole-4-carboxylic acid is limited in the available literature, studies on structurally related compounds suggest potential interactions with G-protein coupled receptors (GPCRs). For example, a high-throughput screening identified 4-(phenyl)thio-1H-pyrazole, which lacks the carboxylic acid moiety but shares a phenyl-heterocycle structure, as a novel scaffold for agonists of GPR109A, a high-affinity niacin receptor. nih.gov One derivative from this screening, compound 5a , showed activity (EC₅₀ = 45 nM) similar to that of niacin in a calcium mobilization assay. nih.gov This suggests that the broader structural class may have the potential for receptor-mediated activity, though specific assays on this compound are needed for confirmation.

Antimicrobial Research Investigations (in vitro)

The isothiazole (B42339) and thiazole scaffolds are well-recognized for their antimicrobial properties. mdpi.comnih.govresearchgate.net Derivatives have been synthesized and tested against a wide array of bacterial and fungal pathogens, demonstrating significant potential. mdpi.comresearchgate.net

Derivatives of phenylthiazole have shown notable antibacterial activity. mdpi.comnih.gov In one study, a series of 2,5-disubstituted thiazole compounds exhibited potent activity against clinically relevant isolates of methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate S. aureus (VISA), and vancomycin-resistant S. aureus (VRSA). nih.gov The lead thiazole compound and its most potent derivatives had minimum inhibitory concentration (MIC) values ranging from 0.7 μg/mL to 6.7 μg/mL against VRSA strains. nih.gov

Other research has focused on plant pathogens. Phenylthiazole derivatives containing a 1,3,4-thiadiazole (B1197879) thione moiety were synthesized and evaluated for antibacterial activity against Ralstonia solanacearum and Xanthomonas oryzae pv. oryzae. mdpi.com Compound 5k from this series showed remarkable activity against R. solanacearum, with a half-maximal effective concentration (EC₅₀) of 2.23 μg/mL, which was significantly superior to the commercial agent Thiodiazole copper (EC₅₀ = 52.01 μg/mL). mdpi.com Additionally, a novel carboxylic acid isolated from Pseudomonas aeruginosa demonstrated activity against MRSA, with a minimum inhibitory concentration (MIC) of 0.64 µg/mL. nih.gov Other classes of carboxylic acids, such as those with a quinoline (B57606) core, have also shown potent activity against both Gram-positive and Gram-negative bacteria. nih.govsigmaaldrich.com

Table 2: Antibacterial Activity of Phenylthiazole and Related Derivatives

Compound/Derivative Bacterial Strain(s) Activity Metric Value
Thiazole derivative 1 Vancomycin-Resistant S. aureus (VRSA) MIC 0.7 μg/mL
Thiazole derivative 5 Vancomycin-Intermediate S. aureus (VISA) MIC 1.3–2.6 μg/mL
Thiazole derivative 25 Vancomycin-Intermediate S. aureus (VISA) MIC 1.6 μg/mL
Phenylthiazole derivative 5k Ralstonia solanacearum EC₅₀ 2.23 μg/mL

Data compiled from studies on synthetic phenylthiazole compounds and their derivatives. mdpi.comnih.gov

The phenylthiazole scaffold is a promising antifungal skeleton for discovering new fungicides. mdpi.comnih.gov Numerous studies have demonstrated the efficacy of its derivatives against a variety of fungal pathogens. mdpi.commdpi.comnih.govfrontiersin.orgnih.gov

A series of novel phenylthiazole derivatives with an acylhydrazone moiety showed excellent antifungal activity against Magnaporthe oryzae, the fungus that causes rice blast disease. mdpi.com Compound E26 from this series had an EC₅₀ value of 1.29 μg/mL. mdpi.com Another study on phenylthiazole derivatives containing a 1,3,4-thiadiazole thione moiety reported potent activity against Sclerotinia sclerotiorum. mdpi.comnih.gov Compound 5b displayed an EC₅₀ value of 0.51 μg/mL against this pathogen, which was comparable to the commercial fungicide Carbendazim (EC₅₀ = 0.57 μg/mL). mdpi.comnih.gov

Furthermore, a (4-phenyl-1,3-thiazol-2-yl) hydrazine (B178648) derivative, numbered 31C , exhibited high-efficiency, broad-spectrum antifungal activity against pathogenic fungi like Candida, Aspergillus, and Cryptococcus. frontiersin.orgnih.gov The minimum inhibitory concentration (MIC) of this compound against pathogenic fungi was between 0.0625 and 4 μg/mL. frontiersin.orgnih.gov Mechanistic studies revealed that compound 31C induces the accumulation of reactive oxygen species (ROS) in C. albicans, leading to DNA damage and cell death. frontiersin.orgnih.gov Research on 2-amino-1,3-thiazole-4-carboxylic acid derivatives also indicated good fungicidal activity, with some compounds exhibiting over 50% activity against six different tested fungi at a concentration of 50 μg/mL. researchgate.net

Table 3: Antifungal Activity (EC₅₀) of Phenylthiazole Derivatives

Compound Fungal Pathogen EC₅₀ (μg/mL) Reference Fungicide Reference EC₅₀ (μg/mL)
E26 Magnaporthe oryzae 1.29 Isoprothiolane 18.26
5b Sclerotinia sclerotiorum 0.51 Carbendazim 0.57
Derivative e Sclerotinia sclerotiorum 0.22 Carbendazim 0.70
Derivative f Sclerotinia sclerotiorum 0.39 Carbendazim 0.70

Data compiled from studies on the antifungal activities of phenylthiazole derivatives. mdpi.comnih.gov

An In-Depth Analysis of this compound in Non-Clinical Research

This article explores the biological activities and mechanistic insights of this compound and its related derivatives, focusing on non-clinical, in vitro research. The content delves into its antimicrobial, anti-inflammatory, and antineoplastic potential, based on scientific investigations of the isothiazole scaffold and related heterocyclic compounds.

While direct mechanistic studies on this compound are not extensively detailed, the antimicrobial properties of isothiazoles and carboxylic acids suggest several potential mechanisms of action. mdpi.com The inhibitory effects are often attributed to the chemical properties of both the heterocyclic ring and the carboxylic acid group. mdpi.comfrontiersin.org

General mechanisms for carboxylic acids include the disruption of cellular homeostasis. The un-dissociated acid can permeate the microbial cell membrane; once inside the more alkaline cytoplasm, it dissociates, releasing a proton and an anion. frontiersin.org This process can lead to:

Membrane Damage: The solubility of carboxylic acids in the lipid bilayer can compromise membrane integrity, leading to increased permeability and eventual cell lysis. frontiersin.org

Intracellular pH Reduction: The release of protons can acidify the cytoplasm, inhibiting the function of pH-sensitive enzymes and metabolic pathways.

Anion Accumulation: The buildup of the carboxylate anion within the cell can disrupt metabolic processes and increase osmotic stress. frontiersin.org

Phenolic acids, a related class, are known to destabilize the cytoplasmic membrane, alter plasma membrane permeability, and inhibit extracellular microbial enzymes. mdpi.com Given that isothiazole-containing compounds are recognized for their antibacterial properties, it is plausible that their derivatives act through one or more of these established mechanisms. mdpi.com

Table 1: Potential Antimicrobial Mechanisms of Action

Proposed MechanismDescriptionRelevant Chemical Moiety
Membrane Destabilization Compromises the integrity of the bacterial cytoplasmic membrane, leading to leakage of cellular contents. mdpi.comfrontiersin.orgCarboxylic Acid, Isothiazole Ring
Metabolic Inhibition Interferes with essential metabolic pathways or directly inhibits microbial enzyme activity. mdpi.comIsothiazole Ring
Intracellular Anion Accumulation Leads to osmotic stress and disruption of cellular functions following dissociation of the acid within the cell. frontiersin.orgCarboxylic Acid

The isothiazole nucleus is a scaffold of interest in the development of new therapeutic agents. Carboxylic acid-substituted isothiazoles and their derivatives, such as carboxamides, have been noted for their potential biological activities, including anti-inflammatory properties. mdpi.com Research into related heterocyclic compounds, like phenyl thiazoles, has also shown that these structures can possess appreciable anti-inflammatory activity in preclinical models. wjpmr.com

The anti-inflammatory effects of therapeutic compounds are typically achieved through the modulation of key signaling pathways that regulate the production of inflammatory mediators. While specific studies on this compound are limited, the mechanisms of other anti-inflammatory agents provide a framework for its potential actions.

Inflammatory responses are often driven by pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades. nih.govnih.gov Activation of these pathways leads to the transcription and release of pro-inflammatory cytokines, including interleukin-1β (IL-1β) and IL-18. nih.gov These cytokines are processed into their active forms by caspase-1, which is itself activated by the assembly of multi-protein complexes known as inflammasomes (e.g., NLRP3). nih.gov

Compounds with anti-inflammatory potential often function by inhibiting one or more steps in this process. For instance, they may suppress the activation of NF-κB or MAPK, thereby reducing the expression of pro-inflammatory genes. nih.govresearchgate.net Other compounds may directly inhibit components of the inflammasome or the activity of enzymes like cyclooxygenase-2 (COX-2). nih.gov It is hypothesized that the anti-inflammatory potential of isothiazole derivatives could involve the modulation of these or similar intracellular signaling pathways. mdpi.com

Table 2: Key Inflammatory Pathways as Potential Targets

Pathway / MediatorRole in InflammationPotential Modulation
NF-κB Signaling Master regulator of gene transcription for pro-inflammatory cytokines, chemokines, and adhesion molecules. nih.govInhibition of activation, preventing nuclear translocation.
MAPK Signaling Regulates cellular responses to a variety of stimuli and controls the synthesis of inflammatory mediators. nih.govInhibition of kinase phosphorylation.
NLRP3 Inflammasome A protein complex that activates caspase-1, leading to the maturation of IL-1β and IL-18. nih.govInhibition of assembly or ATPase activity.
Pro-inflammatory Cytokines (IL-1β, IL-18) Potent mediators that drive inflammatory responses and recruit immune cells. nih.govReduction of gene expression or inhibition of processing.

The isothiazole scaffold has been explored in the context of anticancer agent development. mdpi.com Furthermore, various derivatives of the structurally related thiazole heterocycle have demonstrated antiproliferative activity against cancer cell lines in vitro, indicating that this class of compounds holds promise for oncological research. nih.govkau.edu.sa Preliminary screenings of related heterocyclic acids have identified them as key precursors for more complex antitumor compounds. semanticscholar.org

A primary strategy in cancer therapy is to induce programmed cell death (apoptosis) or to halt the uncontrolled proliferation of cancer cells (cell cycle arrest). Many novel heterocyclic compounds exert their anticancer effects through these mechanisms. zlfzyj.commdpi.comfrontiersin.org

Induction of Apoptosis: This process involves the activation of a cascade of enzymes called caspases (e.g., caspase-3, -8, -9), leading to characteristic cellular changes such as membrane blebbing, chromatin condensation, and DNA fragmentation. frontiersin.org Apoptosis can be triggered through the intrinsic (mitochondrial) pathway or the extrinsic (death receptor) pathway. frontiersin.org

Cell Cycle Arrest: Compounds can block cancer cell division by halting the cell cycle at specific checkpoints, most commonly the G1/S or G2/M transitions. mdpi.comfrontiersin.org For example, studies on other novel quinazoline (B50416) derivatives have shown an ability to arrest the cell cycle at the G1 phase in breast cancer cell lines. mdpi.com

While direct evidence for this compound is not available in the provided sources, these mechanisms are common to many antiproliferative heterocyclic compounds and represent plausible, though currently unconfirmed, modes of action. researchgate.net

The antiproliferative effects of targeted anticancer agents are often traced to their interaction with specific molecular targets that are crucial for cancer cell growth and survival. Research on other heterocyclic inhibitors has identified several key targets. mdpi.comnih.gov

One major area of investigation is the inhibition of protein kinases, enzymes that are frequently dysregulated in cancer. For example, focal adhesion kinase (FAK) is overexpressed in many tumors and plays a role in cell survival and proliferation. nih.gov Similarly, Aurora kinases are essential for regulating the cell cycle, and their inhibition can lead to mitotic catastrophe and cell death. mdpi.com Derivatives of 1,2,4-triazole (B32235) have been shown to repress FAK phosphorylation, while certain quinazoline compounds can inhibit Aurora A kinase. mdpi.comnih.gov These examples highlight that a potential antiproliferative mechanism for isothiazole derivatives could involve the inhibition of such critical oncogenic kinases.

Table 3: Potential Molecular Targets for Antiproliferative Activity

Molecular Target ClassSpecific ExampleRole in CancerPotential Effect of Inhibition
Tyrosine Kinases Focal Adhesion Kinase (FAK)Promotes cell survival, proliferation, and migration. nih.govInhibition of pro-survival signaling pathways (e.g., PI3K/Akt), leading to apoptosis. nih.gov
Serine/Threonine Kinases Aurora Kinase ARegulates centrosome maturation and mitotic spindle development. mdpi.comCell cycle arrest (typically at G2/M phase) and induction of apoptosis. mdpi.com
Signaling Pathway Proteins Wnt/β-catenin pathway componentsDrives proliferation in certain cancers, like colorectal cancer. semanticscholar.orgDownregulation of target genes, leading to reduced cell growth.

Beyond the aforementioned areas, the isothiazole and thiazole scaffolds have been investigated for a wide range of other biological applications.

Antiviral Activity: Isothiazole derivatives, specifically 3-benzyloxyisothiazole-4/5-carboxylic acids, have been reported to possess anti-HIV activity. mdpi.com Furthermore, related thiazole compounds are used as raw materials in the synthesis of antiviral drugs. zbwhr.com Some thiazolidine (B150603) carboxylic acids have shown in ovo activity against Avian Influenza Virus (AIV) and Infectious Bronchitis Virus (IBV). nih.gov

Agrochemical Applications: Isothiazoles have been studied for their fungicidal, insecticidal, and acaricidal properties. mdpi.com Similarly, phenyl-thiazole derivatives are utilized as intermediates in the formulation of crop protection products. chemimpex.com Research has demonstrated the antifungal activity of various phenylthiazole derivatives against significant plant pathogens like Magnaporthe oryzae (rice blast) and Sclerotinia sclerotiorum. nih.govnih.gov This suggests a potential role for this compound or its derivatives in the development of new agrochemicals.

Advanced Spectroscopic and Chromatographic Methodologies in Research on 3 Phenylisothiazole 4 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for In-depth Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural analysis of organic molecules in solution. It provides precise information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 3-Phenylisothiazole-4-carboxylic acid, both one-dimensional (1D) and two-dimensional (2D) NMR techniques are essential for unambiguous assignment of all proton and carbon signals. In deuterated solvents, the acidic proton of the carboxyl group is typically observed as a broad singlet, often at a chemical shift above 12 ppm, due to hydrogen bonding and chemical exchange. openstax.org

The aromatic protons of the phenyl ring and the lone proton on the isothiazole (B42339) ring exhibit characteristic chemical shifts and coupling patterns. For instance, in the closely related compound, 3-bromo-4-phenylisothiazole-5-carboxylic acid, the aromatic protons appear as distinct multiplets in the ¹H NMR spectrum. mdpi.com The carboxyl carbon is a key indicator in the ¹³C NMR spectrum, typically resonating in the downfield region of 165 to 185 δ. openstax.org Aromatic and α,β-unsaturated acids tend to appear toward the upfield end of this range. openstax.org

Table 1: Representative ¹H NMR Spectral Data for the Core Structure of this compound.
Proton PositionChemical Shift (δ, ppm)MultiplicityAssignment
Carboxyl OH>12.0broad singlet-COOH
Isothiazole H-5~8.5 - 9.0singletIsothiazole ring proton
Phenyl H-2', H-6'~7.6 - 7.8multipletOrtho protons
Phenyl H-3', H-4', H-5'~7.3 - 7.5multipletMeta and para protons
Table 2: Representative ¹³C NMR Spectral Data for this compound.
Carbon PositionChemical Shift (δ, ppm)Assignment
Carbonyl C=O~165 - 170Carboxylic acid carbon
Isothiazole C-3~155 - 160Quaternary carbon attached to S and N
Isothiazole C-4~135 - 140Quaternary carbon attached to phenyl group
Isothiazole C-5~120 - 125CH carbon
Phenyl C-1'~130 - 135Quaternary carbon attached to isothiazole
Phenyl C-2' to C-6'~128 - 131Aromatic CH carbons

While 1D spectra provide initial assignments, 2D NMR experiments are crucial for confirming the molecular skeleton.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between the adjacent protons on the phenyl ring, helping to delineate the substitution pattern. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu This technique is invaluable for definitively assigning the carbon signals for each protonated carbon, such as the C-5 of the isothiazole ring and all the CH groups of the phenyl ring. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically 2-3 bonds). sdsu.edu This is critical for identifying quaternary (non-protonated) carbons. For example, correlations would be expected from the ortho protons (H-2', H-6') of the phenyl ring to the C-4 of the isothiazole ring, confirming their connectivity. The isothiazole H-5 proton would show correlations to the quaternary C-3 and C-4, as well as the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly coupled through bonds. researchgate.net This can provide insights into the molecule's preferred conformation, such as the relative orientation of the phenyl and isothiazole rings.

Mass Spectrometry (MS) Applications in Reaction Monitoring and Mechanistic Studies

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is widely used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. miamioh.edu In the synthesis of isothiazole derivatives, MS can be used to monitor the progress of a reaction by identifying the molecular ions of starting materials, intermediates, and the final product. mdpi.com For this compound, the molecular ion peak would be expected at an m/z corresponding to its molecular formula, C₁₀H₇NO₂S.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). nih.gov This precision allows for the unambiguous determination of a compound's elemental composition. For this compound, HRMS would be used to confirm the molecular formula C₁₀H₇NO₂S by matching the experimentally measured exact mass to the theoretically calculated mass, thereby distinguishing it from any other potential isomers or compounds with the same nominal mass. nfdi4chem.de

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the molecular ion of this compound), which is then fragmented through collision-induced dissociation (CID). The resulting product ions are analyzed to reveal characteristic fragmentation pathways. nih.gov For carboxylic acids, common fragmentation patterns include the loss of water (H₂O) and carbon dioxide (CO₂). miamioh.edunih.gov Analysis of the fragmentation of the isothiazole ring itself can provide further structural confirmation. This detailed fragmentation data is crucial for structural verification and for distinguishing between isomers.

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization and Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.gov

For this compound, IR spectroscopy is particularly effective for identifying the carboxylic acid group. Key absorptions include:

A very broad O–H stretching band, typically in the range of 2500-3300 cm⁻¹, which is a hallmark of the hydrogen-bonded dimer common to carboxylic acids. libretexts.orgorgchemboulder.com

A strong C=O (carbonyl) stretching band. For aromatic carboxylic acids, this peak is typically found between 1710 and 1680 cm⁻¹ due to conjugation. spectroscopyonline.com

A C–O stretching band, usually appearing in the 1320-1210 cm⁻¹ region. orgchemboulder.comspectroscopyonline.com

In a study of the related 3-bromo-4-phenylisothiazole-5-carboxylic acid, a broad carboxylic acid O-H stretch was observed at 2926 cm⁻¹ and a strong C=O stretch at 1736 cm⁻¹. mdpi.com Raman spectroscopy provides complementary information, particularly for symmetric vibrations and the carbon skeleton, which may be weak or absent in the IR spectrum. rsc.orgias.ac.in Vibrations of the aromatic ring and the isothiazole ring system would be observable in both IR and Raman spectra. nih.gov

Table 3: Characteristic Infrared Absorption Bands for this compound.
Frequency Range (cm⁻¹)IntensityVibrational ModeFunctional Group
3300 - 2500Strong, Very BroadO-H StretchCarboxylic Acid (dimer)
3100 - 3000MediumC-H StretchAromatic
1710 - 1680StrongC=O StretchCarboxylic Acid (conjugated)
~1600, ~1475Medium-WeakC=C StretchAromatic Ring
1440 - 1395MediumO-H BendCarboxylic Acid
1320 - 1210StrongC-O StretchCarboxylic Acid

X-ray Crystallography for Solid-State Structure Determination and Absolute Configuration

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of the compound, one can determine bond lengths, bond angles, and torsional angles with high precision. researchgate.net This technique would reveal the planarity of the isothiazole ring and the relative orientation of the phenyl and carboxylic acid substituents.

Furthermore, X-ray crystallography can elucidate the intermolecular interactions that govern the crystal packing, such as the hydrogen-bonding patterns between the carboxylic acid groups. Carboxylic acids frequently form centrosymmetric dimers in the solid state through hydrogen bonds. researchgate.net For chiral molecules, this technique can be used to determine the absolute configuration. While this compound itself is achiral, this method would be indispensable for chiral derivatives. Studies on related heterocyclic carboxylic acids have successfully used X-ray diffraction to determine crystal systems and unit cell parameters. scilit.com

Advanced Chromatographic Techniques for Separation and Purity Assessment in Research

In the research and development of novel compounds, the ability to separate individual components from a mixture and accurately assess their purity is of paramount importance. For this compound, a compound of interest in various scientific fields, advanced chromatographic techniques are indispensable tools. These methods allow for the isolation of the target molecule from starting materials, by-products, and other impurities, and provide quantitative data on its purity. The choice of technique is often dictated by the physicochemical properties of the analyte, such as its polarity, volatility, and thermal stability.

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. Its high resolution and sensitivity make it ideal for both qualitative and quantitative analysis, including purity determination and stability studies.

The separation in HPLC is typically achieved using a reversed-phase column, such as a C18 column, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture. For acidic compounds like this compound, the pH of the mobile phase is a critical parameter. Adjusting the pH to a value below the pKa of the carboxylic acid group ensures that the analyte is in its protonated, less polar form, leading to better retention and peak shape on a reversed-phase column. A typical mobile phase might consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or water with an acid modifier like formic or trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). nih.govnih.gov

Detection is commonly performed using a UV detector, as the phenyl and isothiazole rings in the molecule are strong chromophores. The wavelength of maximum absorbance (λmax) for a related compound, 3-bromo-4-phenylisothiazole-5-carboxylic acid, has been reported, suggesting that UV detection would be highly effective for this compound as well. mdpi.com

Detailed Research Findings:

In a typical HPLC analysis for purity assessment, a solution of this compound is injected into the chromatograph. The resulting chromatogram would ideally show a single major peak corresponding to the compound, with any other peaks representing impurities. The area of each peak is proportional to the concentration of the corresponding substance. The purity is then calculated as the percentage of the area of the main peak relative to the total area of all peaks.

ParameterValue
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (with 0.1% Formic Acid)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Retention Time 5.8 min
Peak Area 12450 mAU*s
Purity >99%
This table is illustrative and represents typical data for HPLC analysis of an aromatic carboxylic acid.

Liquid Chromatography-Mass Spectrometry (LC-MS) couples the separation power of HPLC with the detection and identification capabilities of mass spectrometry. This hyphenated technique is particularly powerful as it not only quantifies the compound but also provides its molecular weight and structural information through fragmentation patterns. nih.govresearchgate.netnih.gov For this compound, LC-MS analysis would confirm the identity of the main peak by showing the expected molecular ion. For instance, in the analysis of a similar compound, 3-bromo-4-phenylisothiazole-5-carboxylic acid, mass spectrometry revealed a molecular ion (M+-H) peak at m/z 282. mdpi.com This level of specificity is crucial for unequivocal peak identification, especially in complex matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Analogues

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, this compound is a non-volatile compound due to its polar carboxylic acid group and high molecular weight, making it unsuitable for direct GC analysis. colostate.edu To overcome this limitation, a chemical derivatization step is necessary to convert the non-volatile analyte into a volatile and thermally stable analogue. researchgate.net

Common derivatization strategies for carboxylic acids include esterification to form methyl or other alkyl esters, or silylation to form trimethylsilyl (B98337) (TMS) esters. colostate.edu For example, the carboxylic acid can be reacted with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or an esterifying agent like diazomethane (B1218177) or an alcohol in the presence of an acid catalyst. researchgate.net

Once derivatized, the resulting volatile analogue can be readily analyzed by GC-MS. The sample is injected into a heated inlet, vaporized, and separated on a capillary column. The separated components then enter the mass spectrometer, which provides mass information for identification. nih.govmdpi.com

Detailed Research Findings:

In a hypothetical GC-MS analysis, a sample of this compound would first be derivatized, for instance, by methylation. The resulting methyl 3-phenylisothiazole-4-carboxylate would then be injected into the GC-MS system. The analysis would provide a chromatogram with a peak at a specific retention time for the derivatized compound. The mass spectrum of this peak would show a molecular ion corresponding to the methyl ester and characteristic fragment ions that can be used to confirm the structure of the original molecule. The presence of any impurities would be indicated by other peaks in the chromatogram, which could also be identified by their mass spectra.

ParameterValue
Derivatization Agent Trimethylsilyating agent (e.g., BSTFA)
GC Column Capillary column (e.g., DB-5ms)
Injector Temperature 250 °C
Oven Program 100 °C (2 min), ramp to 280 °C at 10 °C/min
MS Ionization Electron Ionization (70 eV)
Retention Time of Derivative 15.2 min
Key Mass Fragments (Illustrative) Molecular Ion (M+), fragments corresponding to loss of the silyl (B83357) group and cleavage of the phenyl and isothiazole rings.
This table is illustrative and represents typical data for GC-MS analysis of a derivatized aromatic carboxylic acid.

The development of such GC-MS methods is crucial for the comprehensive analysis of this compound, especially for detecting and identifying volatile or semi-volatile impurities that may not be well-resolved by HPLC. nih.gov

Role of 3 Phenylisothiazole 4 Carboxylic Acid As a Synthetic Intermediate and Scaffold

Building Block in the Synthesis of Complex Heterocyclic Compounds

The utility of the isothiazole (B42339) carboxylic acid framework as a synthetic intermediate is well-demonstrated in the chemical literature. The functional groups attached to the isothiazole core can be readily transformed, allowing chemists to build molecular complexity. A pertinent example, although on a closely related isomer, is the high-yield synthesis of 3-bromo-4-phenylisothiazole-5-carboxylic acid from its corresponding carboxamide precursor. mdpi.comresearchgate.net This transformation highlights the chemical tractability of the scaffold.

Initially, the reaction of 3-bromo-4-phenylisothiazole-5-carboxamide with sodium nitrite (B80452) in concentrated sulfuric acid at elevated temperatures produced the desired carboxylic acid in a modest 39% yield. mdpi.com However, subsequent optimization revealed that conducting the reaction under milder conditions—using trifluoroacetic acid (TFA) as the solvent at a lower temperature—dramatically improved the outcome, affording the product in an excellent 99% yield. mdpi.com This efficient conversion underscores the practicality of using such scaffolds in multi-step synthetic sequences.

Table 1: Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid

PrecursorReagentsSolventTemperatureYieldCitation
3-Bromo-4-phenylisothiazole-5-carboxamideNaNO₂ (10 equiv.)conc. H₂SO₄~100 °C39% mdpi.com
3-Bromo-4-phenylisothiazole-5-carboxamideNaNO₂ (4 equiv.)TFA~0 °C99% mdpi.comresearchgate.net

The carboxylic acid moiety itself is a versatile functional handle, widely employed in the synthesis of compound libraries for drug discovery and other applications. enamine.net It readily participates in reactions such as amidation to form amides, which are prevalent in many biologically active molecules and can form critical hydrogen-bonding interactions. nih.gov This reactivity allows for the fusion or attachment of other heterocyclic systems. For instance, research on 4-oxoquinoline-3-carboxylic acid has shown it can be used to prepare complex fused heterocycles like diazepino[2,3-h]quinolones through intramolecular lactamization reactions. nih.govnih.gov This principle of using a carboxylic acid group to build larger, more complex heterocyclic structures is directly applicable to the 3-phenylisothiazole-4-carboxylic acid scaffold. Such multifunctional intermediates are considered potentially useful scaffolds for creating a variety of isothiazole derivatives. mdpi.com

Contribution to Novel Chemical Entities in Medicinal Chemistry Research

The isothiazole nucleus is a privileged structure in medicinal chemistry, and its derivatives have been investigated for a wide array of pharmacological activities. medwinpublishers.comrsc.org Compounds incorporating this scaffold have demonstrated potential as anticancer, anti-inflammatory, anticonvulsant, and antiviral agents. medwinpublishers.comresearchgate.net The this compound framework, in particular, combines the recognized bioactivity of the isothiazole ring with a carboxylic acid group, a feature often associated with biological activity.

Carboxylic acid-substituted isothiazoles have been specifically noted for their promising biological profiles, including anti-HIV, hypolipidemic, and anti-inflammatory activities. mdpi.com Research has shown that derivatives of 5-amino-3-methyl-4-isothiazolecarboxylic acid exhibit noteworthy antiviral, anti-inflammatory, and immunotropic actions. medwinpublishers.com Furthermore, new isothiazole derivatives originating from 5-hydrazino-3-methylisothiazole-4-carboxylic acid have been synthesized and show anticancer activity, particularly against colon cancer. researchgate.net

The value of this structural motif is further emphasized by the activities of its bioisosteres, such as thiazole (B1198619) carboxylic acids. Thiazole-based compounds are recognized as a "privileged heterocyclic scaffold" in medicinal chemistry. nih.gov Derivatives of thiazole carboxamide have been developed as potential c-Met kinase inhibitors for cancer treatment and as COX inhibitors with anti-inflammatory and anticancer effects. nih.govacs.org The strategic combination of a phenyl ring, a thiazole or isothiazole core, and a carboxylic acid or its derivatives creates a powerful template for generating novel therapeutic candidates. nih.gov

Table 2: Reported Biological Activities of Isothiazole and Thiazole Carboxylic Acid Derivatives

Scaffold/DerivativeBiological ActivityTarget/ApplicationCitation
Isothiazole DerivativesAnticancer, Anti-inflammatory, AnticonvulsantGeneral Medicinal Chemistry medwinpublishers.comrsc.org
Carboxylic Acid Substituted IsothiazolesAnti-HIV, Hypolipidemic, Anti-inflammatoryHIV, Hyperlipidemia, Inflammation mdpi.com
5-Amino-3-methyl-4-isothiazolecarboxylic Acid DerivativesAntiviral, Anti-inflammatory, ImmunotropicViral Infections, Inflammation medwinpublishers.com
Isothiazole Derivatives (from 5-hydrazino-3-methylisothiazole-4-carboxylic acid)AnticancerColon Cancer researchgate.net
Thiazole/Thiadiazole Carboxamide Derivativesc-Met Kinase InhibitionCancer Treatment nih.gov
Thiazole Carboxamide DerivativesCOX-1/COX-2 InhibitionInflammation, Cancer acs.org
3-[(4-Acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic Acid DerivativesAnticancer (Antiproliferative)SIRT2 and EGFR Inhibition nih.gov

Applications in Agrochemical and Material Science Research

Beyond pharmaceuticals, the this compound scaffold holds relevance in the fields of agrochemical and material science research.

In agrochemical science, isothiazole derivatives are well-established for their protective effects on plants. google.com Various compounds containing the isothiazole ring have demonstrated acaricidal, insecticidal, and fungicidal properties. mdpi.comresearchgate.net The development of isothiazole-5-carboxamide derivatives, for example, has led to highly active new candidates for plant elicitors, which can induce a plant's natural defense mechanisms. rsc.org A patent has been granted for isothiazole carboxylic acid amides specifically for their application in protecting plants from undesired microorganisms and animal pests. google.com This established utility in crop protection underscores the potential of this compound as a precursor for new agrochemicals. thieme-connect.com

In material science, isothiazoles are regarded as important building blocks for new materials that can possess interesting electronic and mechanical properties. medwinpublishers.comresearchgate.net While specific applications for this compound are not yet widely documented, the properties of analogous compounds are instructive. For instance, the closely related 4-phenyl-1,3-thiazole-2-carboxylic acid is utilized in material science for incorporation into polymers and coatings to enhance their durability and other physical properties. chemimpex.com Furthermore, isothiazoles have been studied for their potential use as ligands for metal complexes. thieme-connect.com Such complexes have broad applications in catalysis and the development of advanced technologies, suggesting a promising, albeit less explored, avenue for the application of isothiazole carboxylic acids in materials chemistry. thieme-connect.com

Future Research Directions and Uncharted Territories for 3 Phenylisothiazole 4 Carboxylic Acid

Development of Asymmetric Synthetic Routes to Chiral Analogues

The introduction of chirality into a molecular scaffold can have profound effects on its biological activity and material properties. For 3-phenylisothiazole-4-carboxylic acid, the development of asymmetric synthetic routes to access enantiomerically pure analogues is a critical and promising research avenue. While methods for the synthesis of isothiazoles are established, enantioselective methods for preparing chiral derivatives, particularly those with stereocenters adjacent to or within the heterocyclic core, are less common. nih.gov

Future research should focus on the design and application of chiral catalysts, such as transition metal complexes or organocatalysts, to achieve high enantioselectivity in the synthesis of this compound analogues. sci-hub.sescispace.com Strategies could include the asymmetric functionalization of a pre-formed isothiazole (B42339) ring or the cyclization of a chiral precursor. The development of such methods would enable the synthesis of a library of chiral compounds for biological screening and the investigation of stereochemistry-activity relationships. nih.govnih.gov

Table 1: Potential Asymmetric Synthetic Strategies

Strategy Description Potential Catalysts
Asymmetric C-H Functionalization Direct enantioselective functionalization of the isothiazole or phenyl ring. Chiral palladium or rhodium complexes.
Chiral Phase-Transfer Catalysis Alkylation or arylation of a prochiral substrate using a chiral phase-transfer catalyst. Chiral quaternary ammonium (B1175870) or phosphonium (B103445) salts.
Organocatalytic Cyclization Enantioselective construction of the isothiazole ring from acyclic chiral precursors. Chiral amines, phosphoric acids, or thioureas. mcgill.ca

The successful development of these asymmetric routes will be instrumental in unlocking the full therapeutic potential of this class of compounds. medwinpublishers.comresearchgate.net

Exploration of Novel Biological Targets and Undiscovered Mechanisms of Action

The isothiazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. mdpi.comresearchgate.net For this compound and its future analogues, a systematic exploration of novel biological targets is warranted. Current knowledge suggests that isothiazoles can interact with a variety of enzymes and receptors. thieme-connect.comnih.gov

Future research should employ high-throughput screening campaigns against diverse target classes, including kinases, proteases, and G-protein coupled receptors. Phenotypic screening in various disease models can also uncover unexpected therapeutic applications. Once a hit is identified, target deconvolution studies will be crucial to elucidate the mechanism of action. This could involve affinity chromatography, proteomics, or genetic approaches to identify the specific cellular binding partners. Understanding the mechanism by which these compounds exert their biological effects is paramount for their rational optimization into clinical candidates. nih.govbioworld.com

Table 2: Potential Biological Targets for this compound Derivatives

Target Class Examples Potential Therapeutic Area
Kinases EGFR, VEGFR, c-Met Oncology thieme-connect.comnih.govnih.gov
Proteases Caspases, Cathepsins Apoptosis, Inflammation
Nuclear Receptors FXR, PPARs Metabolic Diseases thieme-connect.com
Microbial Enzymes Dihydrofolate reductase, DNA gyrase Infectious Diseases

The discovery of novel biological targets and a deeper understanding of the mechanisms of action will significantly expand the therapeutic potential of the this compound scaffold. nih.gov

Integration with Artificial Intelligence and Machine Learning in Compound Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. nih.govyoutube.comyoutube.com For this compound, these computational tools can accelerate the design-make-test-analyze cycle for developing new derivatives with optimized properties.

Future research should leverage AI/ML for several key tasks. Generative models can be used to design novel analogues with desired physicochemical and biological properties. researchgate.net Quantitative Structure-Activity Relationship (QSAR) models can be built to predict the biological activity of virtual compounds, allowing for the prioritization of synthetic efforts. nih.gov Furthermore, AI can aid in predicting ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, a critical aspect of preclinical development. researchgate.net The use of AI in planning synthetic routes can also streamline the chemical synthesis of designed compounds. youtube.com

Table 3: Applications of AI/ML in the Development of this compound Derivatives

AI/ML Application Description Potential Impact
Generative Chemistry De novo design of novel molecular structures with desired properties. Rapid exploration of chemical space and identification of novel scaffolds.
Predictive Modeling (QSAR) Prediction of biological activity and physicochemical properties. Prioritization of synthetic targets and reduction of experimental screening. nih.gov
ADMET Prediction In silico prediction of pharmacokinetic and toxicity profiles. Early identification of compounds with poor drug-like properties. researchgate.net

By embracing AI and ML, researchers can navigate the vast chemical space of this compound derivatives more efficiently and effectively. excli.de

Advanced Mechanistic Studies on Chemical Reactivity and Biological Interactions

A fundamental understanding of the chemical reactivity and biological interactions of this compound is crucial for its development. Advanced mechanistic studies can provide insights that guide the design of more potent and selective compounds.

Future research should employ a combination of experimental and computational techniques to probe the reactivity of the isothiazole ring. sci-hub.senih.govresearchgate.net This includes studying its susceptibility to nucleophilic and electrophilic attack, as well as its stability under various conditions. On the biological side, advanced spectroscopic techniques such as NMR, X-ray crystallography, and cryo-electron microscopy can be used to characterize the binding of these compounds to their biological targets at an atomic level. nih.govresearchgate.netresearch-nexus.net These structural insights are invaluable for structure-based drug design. Computational methods, such as molecular dynamics simulations and quantum mechanics calculations, can complement experimental data to provide a dynamic picture of ligand-receptor interactions. nih.gov

Table 4: Techniques for Advanced Mechanistic Studies

Study Type Techniques Information Gained
Chemical Reactivity Hammett analysis, kinetic studies, computational modeling. Understanding of reaction mechanisms and substituent effects.
Structural Biology X-ray crystallography, NMR spectroscopy, cryo-EM. Atomic-level details of ligand-protein interactions.
Biophysical Characterization Isothermal titration calorimetry (ITC), surface plasmon resonance (SPR). Thermodynamic and kinetic parameters of binding.

These detailed mechanistic investigations will provide a solid foundation for the rational design of next-generation this compound derivatives.

Interdisciplinary Research Collaborations for Translational Research (preclinical focus)

The translation of a promising chemical entity from the laboratory to a preclinical candidate requires a concerted effort from a multidisciplinary team of scientists. openaccessjournals.com For this compound, fostering interdisciplinary collaborations is essential to navigate the complexities of preclinical development.

Future progress will depend on establishing strong partnerships between synthetic chemists, medicinal chemists, biologists, pharmacologists, and computational scientists. Synthetic chemists will be responsible for the preparation of analogues, while medicinal chemists will guide the structure-activity relationship studies. nih.govmdpi.com Biologists will conduct the in vitro and in vivo evaluation of the compounds, and pharmacologists will assess their pharmacokinetic and pharmacodynamic properties. Computational scientists will play an integral role in all stages, from compound design to data analysis. rsc.org Such a collaborative ecosystem will be critical for efficiently advancing the most promising this compound derivatives through the preclinical pipeline.

Table 5: Key Roles in Interdisciplinary Preclinical Research

Discipline Key Responsibilities
Synthetic Organic Chemistry Development of efficient synthetic routes, library synthesis. researchgate.netbaranlab.orgmdpi.com
Medicinal Chemistry SAR analysis, lead optimization, design of new analogues. nih.govnih.govmdpi.com
Molecular and Cell Biology Target identification and validation, in vitro efficacy testing.
Pharmacology In vivo efficacy studies, pharmacokinetic and toxicological evaluation.

Through these synergistic collaborations, the full therapeutic potential of this compound can be realized, paving the way for the development of novel treatments for a range of diseases.

Q & A

Q. What synthetic methodologies are effective for producing 3-phenylisothiazole-4-carboxylic acid, and how do reaction conditions influence yield?

The Huisgen cycloaddition (1,3-dipolar cycloaddition) between nitrile sulfides and phenyloxathiazolone in aprotic polar solvents (e.g., chlorobenzene or toluene) is a key method . Optimizing reaction temperature (typically 80–120°C) and stoichiometry of dipolarophiles can enhance yield. For example, phenyloxathiazolone derivatives generate nitrile sulfides in situ, which react with acetylenes to form the isothiazole core. Yield improvements (>70%) are achievable by controlling solvent polarity and avoiding protic solvents that destabilize reactive intermediates .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

Use a combination of spectroscopic techniques:

  • NMR : 1H^1H and 13C^{13}C NMR to verify the absence of regioisomers (e.g., distinguishing C4 vs. C5 substitution patterns via coupling constants).
  • HPLC-MS : Reverse-phase chromatography (C18 column, acetonitrile/water + 0.1% formic acid) to assess purity (>95%) and detect byproducts .
  • FTIR : Confirm carboxylic acid functionality (C=O stretch ~1700 cm1^{-1}) and isothiazole ring vibrations (~1550 cm1^{-1}) .

Q. What are the stability considerations for storing this compound?

Store at –20°C in airtight, light-resistant containers. The compound is sensitive to moisture and oxidation; use desiccants (e.g., silica gel) and inert gas (N2_2) purging. Degradation products (e.g., sulfoxides) can form under prolonged exposure to oxygen, detectable via HPLC monitoring .

Advanced Research Questions

Q. How can computational methods aid in predicting the biological activity of this compound derivatives?

Perform density functional theory (DFT) calculations to analyze electronic properties (HOMO-LUMO gaps, dipole moments) and molecular docking to assess binding affinity with targets like HIV-1 protease. For example, derivatives with electron-withdrawing groups at C3 show enhanced antiviral activity due to improved charge transfer interactions . Pair these with in vitro cytotoxicity assays (e.g., MTT on HEK-293 cells) to validate predictions .

Q. What strategies resolve contradictions in biological activity data for isothiazole derivatives?

Discrepancies in cytotoxicity or antiviral efficacy may arise from:

  • Solubility differences : Use DMSO stock solutions standardized to ≤0.1% v/v in cell culture media.
  • Assay variability : Cross-validate results using orthogonal methods (e.g., plaque reduction vs. reverse transcriptase inhibition for antiviral activity) .
  • Metabolic stability : Conduct hepatic microsome studies to identify rapid degradation pathways .

Q. How can this compound be functionalized to enhance its pharmacological profile?

  • Amide coupling : React with amines (e.g., benzylamine) using EDC/HOBt to generate carboxamide derivatives, improving membrane permeability .
  • Esterification : Convert to ethyl esters for prodrug strategies, enhancing oral bioavailability. Hydrolyze in vivo via esterases .
  • Heterocycle fusion : Introduce pyrazole or oxadiazole moieties via cyclocondensation to modulate target selectivity .

Q. What analytical techniques are critical for assessing stereochemical purity in chiral derivatives of this compound?

  • Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol gradients to separate enantiomers.
  • X-ray crystallography : Resolve absolute configuration for crystalline derivatives .
  • Circular dichroism (CD) : Correlate Cotton effects with computational models to confirm stereochemistry in solution .

Methodological Tables

Synthetic Optimization Key Parameters
Solvent systemChlorobenzene > toluene (polarity)
Temperature range80–120°C (avoids side reactions)
Yield improvementAcetylene excess (1.5–2.0 equiv)
Biological Evaluation Assay Design Considerations
Cytotoxicity (MTT assay)HEK-293 cells, IC50_{50} ≤ 50 µM
Antiviral activityHIV-1 RT inhibition, EC50_{50} ≤ 10 µM

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Feasible Synthetic Routes

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.